molecular formula C19H18ClNO4S2 B2636824 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 2097934-70-6

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2636824
CAS No.: 2097934-70-6
M. Wt: 423.93
InChI Key: NUNNAJTZMIRUHU-UHFFFAOYSA-N
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Description

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions between sulfonamide groups and biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide
  • 3-chloro-N-{2-hydroxy-2-[4-(furan-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide

Uniqueness

The unique combination of functional groups in 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide, such as the thiophene ring and sulfonamide group, distinguishes it from similar compounds

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S2/c1-25-19-7-6-16(10-17(19)20)27(23,24)21-11-18(22)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,18,21-22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNNAJTZMIRUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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